molecular formula C20H24N2O7 B560254 PHA-568487 fumarate CAS No. 527680-57-5

PHA-568487 fumarate

Cat. No. B560254
CAS RN: 527680-57-5
M. Wt: 404.419
InChI Key: QYQZUGYJVHHHEE-QDSMGTAFSA-N
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Description

PHA-568487 fumarate is a selective agonist of the α7 nicotinic acetylcholine receptor . It is designed to mitigate the bioactivation associated with the core scaffold and subsequently remove associated liabilities with in vivo tolerability .


Synthesis Analysis

The quinuclidine PHA-0568487 (1) is an agonist of the alpha 7 nicotinic acetylcholine receptor that was designed to mitigate the bioactivation associated with the core scaffold and subsequently remove associated liabilities with in vivo tolerability .


Molecular Structure Analysis

PHA-568487 fumarate has a molecular formula of C20H24N2O7 and a molecular weight of 404.4 g/mol . The IUPAC name is N - [ (3 R )-1-azabicyclo [2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide; ( E )-but-2-enedioic acid .


Chemical Reactions Analysis

PHA 568487 increases anti-oxidant gene expression and decreases oxidative stress and phosphorylation of NF-κb p65 . It also increases anti-oxidant genes and NADPH oxidase expression associated with decreased phosphorylation of NF-kB p65 in microglia/macrophages .


Physical And Chemical Properties Analysis

PHA-568487 fumarate has a molecular weight of 404.4 g/mol . It has 3 hydrogen bond donors and 8 hydrogen bond acceptors . It has 4 rotatable bonds .

Scientific Research Applications

PHA 568487: Scientific Research Applications: PHA 568487, also known as XFL65583PD or PHA-568487 fumarate, is a selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR). Below are detailed sections focusing on unique applications of this compound in scientific research:

Acute Inflammation Reduction

PHA 568487 has been shown to have acute immunomodulatory properties. It was tested using the air pouch model of inflammation, where it reduced acute inflammation but did not affect cardiac function or myocardial infarct size in a permanent occlusion model .

Cardiac Function Improvement Post-Myocardial Infarction

The compound’s stimulation of α7nAChR has beneficial effects in acute inflammatory disease models and may improve cardiac function after myocardial infarction. This is due to its potential to dampen inflammation .

Neonatal Hypoxic-Ischemic Brain Injury

PHA 568487 has been used to study the effect of α7nAChR stimulation on neonatal hypoxic-ischemic (HI) brain injury. Treatment with this compound showed promise in reducing the impact of HI brain injury in neonatal models .

Dose-Dependent Immunomodulation

Different dosages of PHA 568487 have been explored to understand its immunomodulatory effects better. Mice treated with varying doses were challenged with LPS into the air pouch, showing dose-dependent immunomodulatory responses .

properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQZUGYJVHHHEE-QDSMGTAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PHA-568487 fumarate

CAS RN

527680-57-5
Record name PHA-568487 fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-568487 FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL65583PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of PHA 568487?

A1: PHA 568487 functions as a selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , ] This means it binds to and activates this specific receptor subtype, leading to downstream effects primarily related to modulation of inflammatory responses.

Q2: What are the potential therapeutic benefits of targeting the α7nAChR with PHA 568487?

A2: Research suggests that activation of the α7nAChR with PHA 568487 may offer therapeutic benefits in conditions characterized by neuroinflammation and brain injury. Studies in rodent models of ischemic stroke, bone fracture, and even a subchronic model of cognitive impairment in schizophrenia have shown that PHA 568487 can reduce neuroinflammation, oxidative stress, and improve cognitive and motor function. [, , , , , , , ]

Q3: Has PHA 568487 demonstrated efficacy in models of acute myocardial infarction?

A3: While PHA 568487 shows promise in dampening inflammation in an acute inflammatory air pouch model, a study using a permanent occlusion model of acute myocardial infarction in mice did not find a significant effect on infarct size or cardiac function. [] More research is needed to determine if this translates to other models or if different agonists of the α7nAChR could yield different outcomes.

Q4: What is the impact of PHA 568487 on immune cells?

A4: PHA 568487 exhibits anti-inflammatory effects on immune cells. In vitro studies using peripheral blood mononuclear cells (PBMCs) from patients with coronary artery disease showed that PHA 568487 significantly decreased the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and others, when challenged with lipopolysaccharide (LPS). []

Q5: Are there any imaging techniques used to study the effects of PHA 568487 in vivo?

A5: Yes, researchers have employed positron emission tomography (PET) imaging to investigate the effects of PHA 568487 in vivo. Studies have utilized radiotracers like [18F]DPA-714 and [18F]BR-351 to visualize and quantify changes in neuroinflammation and matrix metalloproteinase activity, respectively, following treatment with PHA 568487 in animal models of stroke. [, ]

Q6: How is PHA 568487 metabolized in different species?

A6: Metabolism studies of PHA 568487 have been conducted in various species, including rats, dogs, and monkeys. Results reveal that the primary metabolic pathway involves oxidation of the benzo[1,4]dioxane moiety, followed by further oxidation to secondary metabolites. The carboxylic acid derivatives resulting from oxidative cleavage of the dioxane ring are identified as major metabolites in plasma, urine, and hepatocyte incubations across species. []

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